1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine

Vue d'ensemble

Description

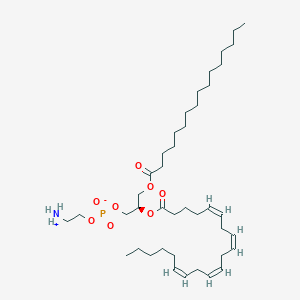

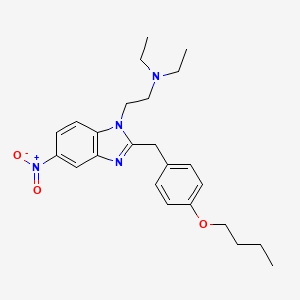

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (PAPC) is a phospholipid that contains palmitic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively . It is found in biological membranes . PAPC is oxidized in vivo, and its oxidation products are involved in chronic inflammation and vascular disease .

Synthesis Analysis

The native PAPC standard can be oxidized in vitro by the Fenton reaction, and the oxidized PAPC (ox-PAPC) products can be analyzed by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS) .Molecular Structure Analysis

The molecular formula of PAPC is C44H80NO8P . It has an average mass of 782.082 Da and a monoisotopic mass of 781.562134 Da .Chemical Reactions Analysis

Oxidized PAPC (ox-PAPC) and specifically, the component lipid 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphorylcholine increase interleukin-8 (IL-8) synthesis in aortic endothelial cells .Physical And Chemical Properties Analysis

PAPC has 9 H bond acceptors, 1 H bond donor, 40 freely rotating bonds, and violates the Rule of 5 twice . Its ACD/LogP is 10.73 .Applications De Recherche Scientifique

Role in Chronic Inflammation and Vascular Disease

PAPC is a phospholipid found in biological membranes. When oxidized in vivo, its oxidation products are involved in chronic inflammation and vascular disease .

Use in Oxidized Phospholipids Signaling Studies

PAPC has been used to study the signaling of oxidized phospholipids .

Role in Interleukin-8 Transcription Regulation

Research has shown that oxidized PAPC plays a role in the regulation of interleukin-8 transcription, which is involved in the immune response .

Use in Lipoprotein Analysis

A liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI/MS) method has been developed to analyze oxidized PAPC products on the lipoproteins of uremic patients .

Precursor for Glycerophosphocholine

Glycerophosphoethanolamine, a component of PAPC, is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway .

Precursor for Anandamide

Glycerophosphoethanolamine is also a precursor for anandamide (N-arachidonoylethanolamine), an endocannabinoid neurotransmitter .

Mécanisme D'action

Target of Action

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (PAPC) is a phospholipid found in biological membranes . It contains palmitic acid (16:0) and arachidonic acid (20:4) at the sn-1 and sn-2 positions, respectively .

Mode of Action

PAPC undergoes oxidation in vivo, producing derivatives that play roles in chronic inflammation and vascular disease

Biochemical Pathways

The major pathways involved in the synthesis of glycerophosphoethanolamines like PAPC are the GPSer decarboxylation pathway (active on mitochondrial inner membranes) and the CDP-ethanolamine pathway (also named Kennedy pathway) . In the latter, ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine, which, in the last step, transfers the phosphoethanolamine group to diacylglycerol, forming glycerophosphoethanolamine .

Result of Action

The oxidation products of PAPC are involved in chronic inflammation and vascular disease . For instance, oxidized PAPC can stimulate tissue factor expression in human endothelial cells via activation of ERK/EGR-1 and Ca (++)/NFAT . Moreover, certain derivatives of PAPC, such as 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC), can induce inflammation, proliferation, or apoptosis in cultured vascular smooth muscle cells and macrophages .

Action Environment

It’s known that papc is found in biological membranes , suggesting that its action might be influenced by the lipid composition of these membranes, the presence of reactive oxygen species (which can cause PAPC oxidation), and other factors related to the cellular environment.

Propriétés

IUPAC Name |

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42)37-47-40(43)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,39H,3-10,12,14-16,19,21,23-25,27,29-38,42H2,1-2H3,(H,45,46)/b13-11-,18-17-,22-20-,28-26-/t39-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIVXEVMDWCWLI-CAQMIEAISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H74NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901335904 | |

| Record name | 2-Arachidonoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PE(16:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine | |

CAS RN |

70812-59-8 | |

| Record name | 2-Arachidonoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901335904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PE(16:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)

![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)

![(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone](/img/structure/B3025784.png)

![N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide](/img/structure/B3025786.png)

![2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid](/img/structure/B3025789.png)

![N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide](/img/structure/B3025790.png)

![[(Z)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B3025791.png)

![2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride](/img/structure/B3025794.png)